4-cyano-N-(4-iodophenyl)benzamide
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Overview
Description
4-cyano-N-(4-iodophenyl)benzamide is a chemical compound with the molecular formula C14H9IN2O and a molecular weight of 348.14 g/mol . This compound is characterized by the presence of a cyano group (–CN) and an iodophenyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4-iodophenyl)benzamide typically involves the reaction of 4-iodoaniline with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as distillation or solvent extraction to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4-iodophenyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzamide moiety can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 4-cyano-N-(4-substituted phenyl)benzamide.
Reduction: Formation of 4-amino-N-(4-iodophenyl)benzamide.
Oxidation: Formation of 4-cyano-N-(4-iodophenyl)benzoic acid.
Scientific Research Applications
4-cyano-N-(4-iodophenyl)benzamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets. The cyano group and iodophenyl moiety allow it to bind to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(4-bromophenyl)benzamide
- 4-cyano-N-(4-chlorophenyl)benzamide
- 4-cyano-N-(4-fluorophenyl)benzamide
Uniqueness
4-cyano-N-(4-iodophenyl)benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in certain research applications .
Properties
Molecular Formula |
C14H9IN2O |
---|---|
Molecular Weight |
348.14 g/mol |
IUPAC Name |
4-cyano-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C14H9IN2O/c15-12-5-7-13(8-6-12)17-14(18)11-3-1-10(9-16)2-4-11/h1-8H,(H,17,18) |
InChI Key |
ZQWZIKUJYGJPGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CC=C(C=C2)I |
Origin of Product |
United States |
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